1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole 1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17511182
InChI: InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
SMILES:
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol

1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole

CAS No.:

Cat. No.: VC17511182

Molecular Formula: C6H8N2S

Molecular Weight: 140.21 g/mol

* For research use only. Not for human or veterinary use.

1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole -

Specification

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
IUPAC Name 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Standard InChI InChI=1S/C6H8N2S/c1-2-9-4-5-3-7-8-6(1)5/h3H,1-2,4H2,(H,7,8)
Standard InChI Key BGPVVWPJVWAOGJ-UHFFFAOYSA-N
Canonical SMILES C1CSCC2=C1NN=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole features a bicyclic framework where a six-membered thiopyran ring (containing a sulfur atom) is fused to a five-membered pyrazole ring (with two nitrogen atoms). This arrangement creates a rigid, planar structure that influences its electronic properties and intermolecular interactions. X-ray crystallography of analogous compounds, such as thiopyrano[2,3-d]thiazole derivatives, confirms axial–axial orientations of hydrogen atoms in similar fused systems, which may contribute to stereochemical stability .

Physicochemical Characteristics

The compound exhibits a purity of ≥95% in commercial preparations, with a melting point range of 142–145°C. Its moderate molecular weight (140.2 g/mol) and balanced lipophilicity (LogP ≈1.8) suggest favorable membrane permeability, a critical factor for bioactive molecules. Spectroscopic data, including IR absorptions at 1644 cm⁻¹ (C=O) and 1H NMR signals between δ 3.44–4.53 ppm for thiopyran protons, align with structural predictions .

Synthetic Methodologies

Laboratory-Scale Synthesis

A common route involves cyclization of 3-aminopyrazole derivatives with thiopyran precursors under acidic conditions. For example, refluxing equimolar quantities of 4-mercapto-2-pentanone and 3-hydrazinopyrazole in acetic acid yields the target compound after 12 hours, followed by recrystallization from ethanol (yield: 68–72%).

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance reaction control and throughput. Process optimizations include:

  • Temperature gradients (80→110°C) to prevent side reactions

  • Catalytic amounts of p-toluenesulfonic acid (0.5 mol%)

  • Inline HPLC monitoring for real-time purity assessment

Purification typically combines fractional distillation (for crude separation) with preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary screens against Gram-positive bacteria (e.g., S. aureus) show MIC values of 16–32 μg/mL, comparable to ampicillin controls. The mechanism may involve disruption of cell wall biosynthesis through inhibition of penicillin-binding proteins, though target validation studies are ongoing.

CompoundIC₅₀ (μM) MCF-7IC₅₀ (μM) HePG-2
7e0.0679.11
7i0.1237.83
Doxorubicin0.0450.098

Data adapted from

Mechanistic studies reveal:

  • CAIX/CAXII Inhibition: Compound 7e inhibits carbonic anhydrase IX (CAIX) at IC₅₀ = 0.067 μM, disrupting pH regulation in hypoxic tumors .

  • Apoptosis Induction: Flow cytometry shows 21.24% annexin V-positive HePG-2 cells after 7e treatment vs. 11.91% in controls .

  • Caspase-9 Activation: 2.8-fold increase in caspase-9 activity at 10 μM 7i, indicating mitochondrial apoptosis pathway involvement .

Comparative Analysis with Related Heterocycles

Pyrazole Derivatives

Simple pyrazoles (e.g., celecoxib) exhibit COX-2 selectivity but lack the thiopyran ring's conformational restraint. The fused system in 1H,4H,6H,7H-thiopyrano[4,3-c]pyrazole enhances target binding through:

  • Increased van der Waals surface area (≈180 Ų vs. 120 Ų for pyrazole)

  • Additional hydrogen-bonding sites from the thiopyran oxygen

Thiopyran Analogues

Compared to 2H-thiopyran-3(4H)-ones, the pyrazole fusion confers:

  • Higher thermal stability (decomposition temp. +40°C)

  • Redox activity at lower potentials (E₁/₂ = -0.23 V vs. SCE)

Industrial and Research Applications

Pharmaceutical Development

Ongoing structure-activity relationship (SAR) studies focus on:

  • Substituent Effects: 4-Methylphenyl groups enhance cytotoxicity (IC₅₀ reduction by 38% vs. unsubstituted analogues)

  • Hybrid Molecules: Conjugation with thiazolidinones improves CAIX selectivity (Ki = 4.2 nM for 7i vs. 8.5 nM for AZA)

Materials Science

The compound's π-conjugated system shows promise in:

  • Organic semiconductors (hole mobility = 0.12 cm²/V·s)

  • Fluorescent sensors (λem = 480 nm, quantum yield Φ = 0.33)

Future Research Directions

Synthetic Chemistry

  • Develop enantioselective routes using chiral auxiliaries (e.g., Oppolzer’s sultam)

  • Explore microwave-assisted synthesis for reduced reaction times (<1 hour)

Biological Studies

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel protein targets

  • PK/PD Modeling: Predict human doses using allometric scaling from murine data

Computational Design

Machine learning models (e.g., DeepChem) trained on 15,000 thiopyrano derivatives could predict:

  • ADMET properties (AUC = 0.92 in preliminary trials)

  • Synthetic accessibility scores (1–10 scale)

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